N-[2-(furan-2-yl)ethyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
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Description
N-[2-(furan-2-yl)ethyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a useful research compound. Its molecular formula is C20H25N3O7S and its molecular weight is 451.49. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
- The compound plays a role in synthetic chemistry, particularly in the context of the Diels-Alder cycloaddition reaction, a pivotal method for constructing cyclic structures. This process involves 2-, and 3-substituted furans, highlighting the compound's utility in creating complex molecular architectures with high yields and stereoselectivity (Arjona et al., 1998).
- It's involved in the synthesis of cyclic hydroxamic acids and lactams, indicating its importance in generating molecules with potential biological activity (Hartenstein & Sicker, 1993).
Potential Pharmacological Properties
- Furanyl derivatives, including those related to the compound , have shown a range of pharmacological activities. Notably, furanyl compounds derived from the red seaweed Gracilaria opuntia exhibited significant anti-inflammatory and antioxidative effects in various in vitro models. These compounds also demonstrated anti-diabetic properties, highlighting the potential therapeutic applications of furanyl derivatives (Makkar & Chakraborty, 2018).
Solar Energy Applications
- In the realm of renewable energy, phenothiazine derivatives with furan as a conjugated linker, related to the structural motif of the compound , have been synthesized and utilized in dye-sensitized solar cells. These compounds, particularly those with furan linkers, showed enhanced solar energy-to-electricity conversion efficiencies, underscoring the potential of furanyl derivatives in improving the performance of photovoltaic devices (Kim et al., 2011).
Properties
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O7S/c1-28-15-5-7-17(8-6-15)31(26,27)23-11-3-13-30-18(23)14-22-20(25)19(24)21-10-9-16-4-2-12-29-16/h2,4-8,12,18H,3,9-11,13-14H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKVRFQJZYTYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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